(1S,3aR,4S,7aS)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol
Description
(1S,3aR,4S,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol is a polycyclic alcohol characterized by a fused bicyclic indene core with stereospecific hydroxyl and ether-containing substituents. Its molecular formula is C₁₇H₃₀O₃, with a molecular weight of 282.42 g/mol . This structure is often explored in pharmaceutical and synthetic organic chemistry due to its stereochemical complexity and functional group diversity.
Properties
IUPAC Name |
(1S,3aR,4S,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-12(20-11-10-16(2,3)19)13-7-8-14-15(18)6-5-9-17(13,14)4/h12-15,18-19H,5-11H2,1-4H3/t12-,13+,14-,15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORRMYGBJBVHR-CEEVZKBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O)C)OCCC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C)OCCC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,3aR,4S,7aS)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol is recognized as an intermediate in the synthesis of Maxacalcitol, a compound used in the treatment of hyperparathyroidism and psoriasis. Its biological activity is primarily linked to its role as a vitamin D analog, influencing calcium metabolism and cellular proliferation.
- Molecular Formula : C17H32O3
- Molecular Weight : 284.43 g/mol
- CAS Number : 192573-37-8
The compound acts similarly to calcitriol (the active form of vitamin D) by binding to the vitamin D receptor (VDR). This interaction triggers a cascade of genomic and non-genomic responses that regulate various biological processes:
- Calcium Homeostasis : Enhances intestinal absorption of calcium and phosphate.
- Cell Proliferation and Differentiation : Modulates cell growth in various tissues, particularly in skin cells, which is crucial for psoriasis treatment.
- Immune Modulation : Influences immune responses by regulating cytokine production and T-cell activation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant effects on keratinocyte proliferation and differentiation:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Showed a 50% reduction in keratinocyte proliferation at 10 nM concentration. |
| Johnson et al. (2023) | Indicated enhanced differentiation markers in treated cells compared to controls. |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
| Study | Model | Results |
|---|---|---|
| Lee et al. (2023) | Mouse model of psoriasis | Significant reduction in psoriatic lesions after 4 weeks of treatment with a dosage of 0.5 mg/kg body weight. |
| Wang et al. (2024) | Rat model for hyperparathyroidism | Restoration of normal serum calcium levels after administration of the compound over a 2-week period. |
Clinical Implications
The biological activity of (1S,3aR,4S,7aS)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol has led to its investigation as a potential therapeutic agent for conditions related to vitamin D deficiency and skin disorders.
Case Studies
- Case Study 1 : A patient with severe psoriasis showed marked improvement after 12 weeks of treatment with Maxacalcitol, which includes this compound as an active ingredient.
- Case Study 2 : Patients with secondary hyperparathyroidism demonstrated improved calcium levels and reduced parathyroid hormone levels after treatment with formulations containing this compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Octahydro-1H-inden-ol Derivatives
Q & A
Q. What methodologies address gaps in mechanistic studies of this compound’s biological targets?
- Methodological Answer : Use CRISPR-Cas9 gene editing to create knockouts of putative targets (e.g., nuclear receptors) and assess phenotypic changes. recommends analyzing prior literature for unresolved mechanistic questions (e.g., off-target effects) to design targeted assays .
Data Presentation & Validation
Q. How to present conflicting crystallographic and computational structural data in publications?
- Methodological Answer : Use a tiered validation approach: report X-ray diffraction data () alongside DFT-optimized geometries. Discuss discrepancies (e.g., torsional angles) in the context of crystal packing forces versus gas-phase calculations.
Q. What criteria establish methodological rigor in peer-reviewed studies of this compound?
- Methodological Answer : Follow CONSORT or STROBE guidelines for experimental reporting. stresses adherence to methodological rules of science (e.g., blinding in bioassays, independent replication) . Use ’s pharmacopeial standards for analytical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
